molecular formula C17H20N6O4S B10964238 N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B10964238
M. Wt: 404.4 g/mol
InChI Key: HLEYXJYEUDVEHP-UHFFFAOYSA-N
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Description

N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of cyano, diethylamino, carbonyl, methyl, thienyl, dimethyl, nitro, pyrazole, and carboxamide groups

Properties

Molecular Formula

C17H20N6O4S

Molecular Weight

404.4 g/mol

IUPAC Name

N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2,5-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C17H20N6O4S/c1-6-22(7-2)17(25)14-9(3)11(8-18)16(28-14)19-15(24)13-12(23(26)27)10(4)20-21(13)5/h6-7H2,1-5H3,(H,19,24)

InChI Key

HLEYXJYEUDVEHP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-])C#N)C

Origin of Product

United States

Preparation Methods

The synthesis of N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.

Synthetic Routes

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including but not limited to its use in chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a building block for the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of novel organic molecules with potential biological activities .

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a valuable target for drug discovery .

Medicine

In medicine, the compound’s potential therapeutic applications are explored. It may be investigated for its efficacy in treating various diseases, including infections and cancers .

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical structure makes it suitable for applications in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways.

Molecular Targets

The compound may interact with enzymes, receptors, or other proteins involved in various biological processes. These interactions can modulate the activity of the target molecules, leading to specific biological effects .

Pathways Involved

The pathways involved in the compound’s mechanism of action may include signal transduction pathways, metabolic pathways, or gene expression pathways. By influencing these pathways, the compound can exert its effects on cellular functions and processes .

Comparison with Similar Compounds

N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness.

Similar Compounds

Uniqueness

The uniqueness of N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure and properties make it a valuable compound for scientific research and industrial applications.

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